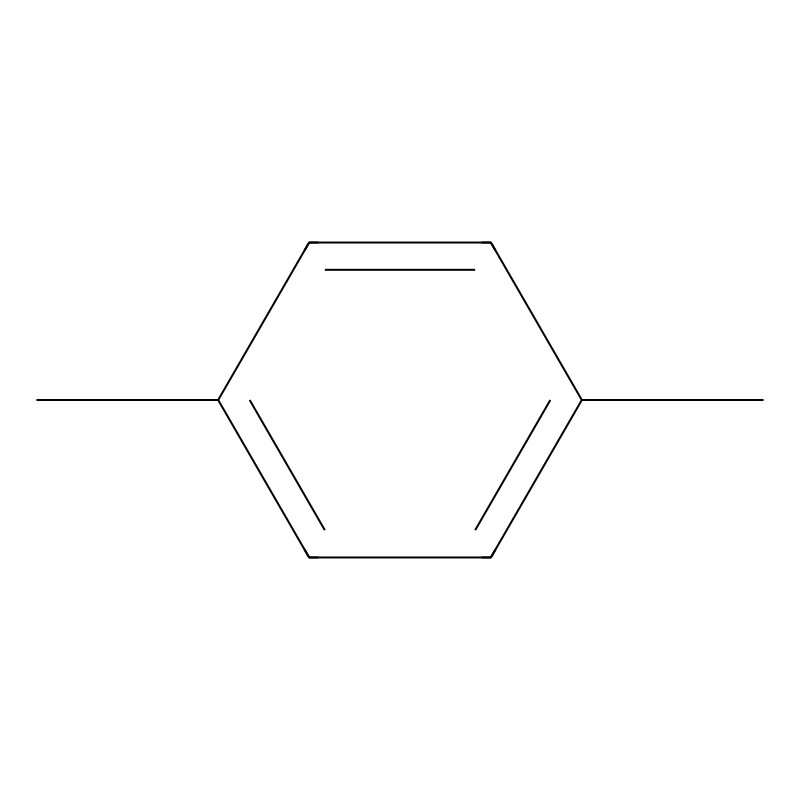

p-Xylene

C8H10

C8H10

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C8H10

C8H10

Molecular Weight

InChI

InChI Key

SMILES

solubility

0.00 M

In water, 1.62X10+2 mg/L at 25 °C

In water, 165 mg/L at 25 °C (average of 15 literature values ranging from 130-215 mg/L at 25 °C)

Miscible in alcohol, ether, acetone, benzene; soluble in chloroform

Solubility in water: none

0.02%

Synonyms

Canonical SMILES

Precursor for Chemical Synthesis:

P-xylene serves as a vital starting material for the synthesis of numerous valuable chemicals. Its primary industrial use involves its oxidation to terephthalic acid (TPA), a crucial monomer in the production of polyethylene terephthalate (PET), a widely used plastic for textiles, bottles, and food packaging []. Additionally, p-xylene can be utilized in the synthesis of various other chemicals like:

- Phthalic anhydride: Used in the production of paints, resins, and plasticizers [].

- Dimethyl terephthalate (DMT): A precursor for polyester fibers and films [].

- Certain pharmaceuticals and insecticides: Research explores the potential of p-xylene derivatives in these domains [].

Solvent and Reference Material:

P-xylene possesses suitable properties like a high boiling point and good solvency for various materials, making it useful in scientific research as:

- Solvent: Employed in the preparation of organic solutions, extraction processes, and chromatography techniques for separating and analyzing various compounds [].

- Reference Material: Due to its well-defined properties, p-xylene serves as a reference standard in various analytical techniques like spectroscopy and chromatography for calibrating instruments and verifying the accuracy of measurements [].

Environmental Research:

P-xylene, being a component of petroleum and its derivatives, is present in the environment and can be released through various sources. Research in environmental science investigates:

- Environmental fate and transport: Studying the behavior of p-xylene in the environment, including its persistence, degradation pathways, and potential for bioaccumulation in various ecosystems [].

- Environmental impact: Assessing the potential toxic effects of p-xylene on various organisms and ecosystems, including its impact on aquatic and terrestrial life [].

p-Xylene is an aromatic hydrocarbon classified as one of the three isomers of dimethylbenzene, alongside ortho-xylene and meta-xylene. Its chemical formula is , indicating that it consists of a benzene ring with two methyl groups positioned at the 1 and 4 positions, hence the prefix "para" in its name. This structural configuration differentiates p-xylene from its isomers, which have varying positions of the methyl groups. p-Xylene is a colorless, flammable liquid with a sweet odor and is primarily utilized as an industrial chemical feedstock .

- Oxidation: p-Xylene can be oxidized to form terephthalic acid, which is a crucial intermediate in the production of polyesters such as polyethylene terephthalate (PET) .

- Isomerization: Under certain conditions, p-xylene can undergo isomerization to yield other xylene isomers .

- Combustion: In combustion processes, p-xylene decomposes to produce carbon dioxide and water, with potential byproducts like p-methylbenzaldehyde .

Exposure to p-xylene can lead to various health effects due to its neurotoxic properties. Short-term inhalation may cause dizziness, headaches, and respiratory issues. Chronic exposure can affect the central nervous system, leading to symptoms like fatigue and impaired cognitive function . Additionally, ingestion can result in chemical pneumonitis if aspirated into the lungs .

p-Xylene is primarily synthesized through:

- Catalytic Reforming: This process involves the conversion of petroleum naphtha into aromatic hydrocarbons, including p-xylene. It typically occurs in the presence of catalysts under high temperature and pressure conditions .

- Methylation of Toluene: This method involves adding methyl groups to toluene using various catalysts, yielding a mixture that contains p-xylene along with other xylene isomers .

- Separation Techniques: Once produced, p-xylene is separated from other xylenes through distillation or crystallization processes due to its unique boiling point and melting point characteristics .

p-Xylene's higher melting point compared to ortho- and meta-xylene makes it distinct within this group. Additionally, its specific role as a precursor for terephthalic acid underscores its industrial significance relative to its isomers .

Studies on the interactions of p-xylene with biological systems indicate its potential neurotoxic effects. Research has shown that exposure can lead to altered neurotransmitter levels and impaired motor functions in animal models. Furthermore, investigations into its metabolic pathways reveal that p-xylene undergoes biotransformation primarily in the liver, leading to various metabolites that may contribute to its toxicity .

Physical Description

GasVapor; Liquid

Liquid

COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.

Colorless liquid with an aromatic odor. [Note: A solid below 56°F.]

Color/Form

Colorless liquid [Note: A solid below 56 degrees F]

Color: Saybolt units +30 (research, pure & technical grades)

XLogP3

Boiling Point

138.3 °C

138 °C

281°F

Flash Point

25.0 °C (77.0 °F) - closed cup

77 °F (25 °C) (Closed cup)

27 °C c.c.

81°F

Vapor Density

3.66 (Air = 1)

Relative vapor density (air = 1): 3.7

Density

0.86104 at 20 °C/4 °C

Relative density (water = 1): 0.86

0.86

LogP

log Kow = 3.15

3.15

Odor

Aromatic odor

Characteristic odo

Melting Point

13.2 °C

13.3 °C

13 °C

56°F

UNII

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

H304 (10.3%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];

H312 (99.84%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (44.93%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (10.45%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H412 (15.6%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

Vapor Pressure

8.84 mmHg

8.84 mm Hg at 25 °C

Vapor pressure, kPa at 20 °C: 0.9

9 mmHg

Pictograms

Flammable;Irritant;Health Hazard

Other CAS

68411-39-2

68650-36-2

Wikipedia

Biological Half Life

Elimination half-times from fat were estimated to be 2-7 hr.

Use Classification

Methods of Manufacturing

Currently about 60% of the p-xylene produced worldwide is by adsorption technology. ... In this process, adsorbents such as molecular sieves are used to produce high purity PX /4-xylene/ by preferentially removing PX from mixed xylene streams. Separation is accomplished by exploiting the differences in affinity of the adsorbent for PX, relative to the other C8 isomers. The adsorbed PX is subsequently removed from the adsorbent by displacement with a desorbent. Typical PX recovery per pass is over 95%, compared to only 60-65% for crystallization. Thus recycle rates to the separation and isomerization units are much smaller where adsorption is used.

Selective crystallization or solvent extraction of meta-, para-mixture; separation from mixed-xylene feedstocks by adsorption.

Xylene is produced primarily by the catalytic reforming of naphtha streams, which are rich in alicyclic hydrocarbons. The aromatic reformate fractions consist mainly of benzene, toluene and mixed xylenes, xylenes representing the largest fraction. The xylene isomers are separated from the reformate by extraction and distillation on the basis of differences in boiling point ... 4-xylene is separated by continuous crystallization or adsorption from the mixed xylenes or isomerized from the 3-xylene/4-xylene distillate; 3-xylene is obtained by selective crystallization or solvent extraction of meta-para mixtures.

General Manufacturing Information

Petrochemical manufacturing

Petroleum refineries

Plastic material and resin manufacturing

Plastics product manufacturing

Wholesale and retail trade

Benzene, 1,4-dimethyl-: ACTIVE

Aromatic hydrocarbons, C8, o-xylene-lean: ACTIVE

The commercial product "mixed xylenes" is a technical product generally containing approximately 40% m-xylene and 20% each of o-xylene, p-xylene, and ethylbenzene, as well as small quantities of toluene.

Xylenes will enter the atmosphere primarily from fugitive emissions and exhaust connected with their use in gasoline. Industrial sources include emissions from petroleum refining and their use as solvents and chemical intermediates ... The primary source of exposure is from air, especially at occupational sites where xylenes are used and in areas with high traffic. /xylenes/

Concentration of 4-xylene in gasoline: 5.6% wt

Analytic Laboratory Methods

The aim of this work was to determine the level of benzene, toluene, o-xylene and m, p-xylene (BTX) in air samples collected from the cabins of new and used vehicles of the same model. Ten new vehicles were examined in order to check interior emission from materials used to equip the passenger compartment. In order to compare and define the impact of exhaust gases, air samples were also collected from two used cars, at different mileages (up to 20,000 km). All vehicles tested were of the same type. Samples were collected onto Carbograph 1TD sorbent, thermally desorbed and examined with the use of gas chromatography with flame ionization and mass spectrometry detectors. All results obtained were referred to Polish and German requirements for indoor air quality (both in public buildings and in workspace environments). Average benzene, toluene, o-xylene and m, p-xylene concentrations in new cars were determined at the level of 11.8 ug/cu m, 82.7 ug/cu m, 21.2 ug/cu m and 89.5 ug/cu m, respectively. In the used cars, BTX concentration increased with increasing vehicle mileage. The most significant increase of BTX concentration was observed above 11,000 km mileage.

Method: OSHA 1002; Procedure: gas chromatography with flame ionization detection; Analyte: p-xylene; Matrix: air; Detection Limit: 14.0 pg/sample.

Method: NIOSH 3800, Issue 2; Procedure: extractive fourier transform infrared (FTIR) spectrometry; Analyte: 4-xylene; Matrix: air; Detection Limit: 1.17 ppm (10 m absorption path length).

For more Analytic Laboratory Methods (Complete) data for 4-XYLENE (14 total), please visit the HSDB record page.

Clinical Laboratory Methods

Storage Conditions

Ambient storage temp and open (flame arrester), or pressure-vacuum.

Interactions

Eight male subjects were experimentally exposed to toluene, p-xylene, and a combination of toluene and p-xylene to study the influence of coexposure and exposure to different levels of each solvent on their uptake and elimination. The exposures were performed for 4 hr at exposure levels equivalent to or lower than the Swedish threshold limit value for toluene, 300 mg/cu m (3.2 mmol/cu m). During and after the exposure, solvent concentrations were measured in blood and in expired air. In addition, the pulmonary ventilation rate was measured during the exposure. Decreases in the blood/end exhaled air concentration ratio were found for both toluene and p-xylene when given in combination compared with separate exposure. The total solvent uptake relative to the exposure level was decreased after exposure to the higher solvent concentration, and the apparent clearance was also decreased after exposure to the higher concentration of solvent. Finally, the blood solvent concentration were lower at the end of the exposure compared with the maximal concentration during each exposure condition. In the kinetics of toluene and p-xylene, the total amount of toluene or p-xylene, or both, seems to be of major importance. The change in blood/end exhaled air concentration ratio may indicate an effect of coexposure.

It is unclear whether the pneumotoxicity observed with bromobenzene in phenobarbital-induced rats is related to bromobenzene bioactivation in lung, liver or both. To help differentiate pulmonary from hepatic bioactivation, bromobenzene was admin alone and in combination with p-xylene, which inhibits pulmonary but induces hepatic cytochrome P450. Exposure to p-xylene alone (3400 ppm for 4 hr) produced no changes in bronchoalveolar lavage fluid measurements ... or serum sorbitol dehydrogenase. p-Xylene incr hepatic microsomal benzyloxy-, pentoxy-, and ethoxy-resorufin O-dealkylase activities but decr pulmonary microsomal benzyloxy- and pentoxy-resorufin O-dealkylase activities. Immunoblot analysis revealed an induction of hepatic but not pulmonary microsomal P450IIB apoprotein. When rats were exposed to p-xylene (2800 ppm) or room air for 4 hr, treated 12 hr later with bromobenzene (0.5 mL/kg, ip) or corn oil, and killed after 12 hr, p-xylene incr hepatic P450IIB (27-fold) concomitant with a similar incr in benzyloxy-resorufin O-dealkylase activity. p-Xylene also incr hepatic P450IA apoprotein (3 to 4-fold) with a complimentary incr in ethoxy-resorufin O-dealkylase activity. p-Xylene potentiated bromobenzene-induced hepatotoxicity. In pulmonary microsomes p-xylene and bromobenzene each produced similar decr in both ethoxy- and benzyloxy-resorufin O-dealkylase activities. The combination of p-xylene and bromobenzene had an additive effect on pulmonary P450IA1 reduction. Bronchoalveolar lavage fluid analysis and histopathology revealed no pneumotoxicity with any treatment. p-Xylene potentiation of bromobenzene-induced hepatotoxicity without pneumotoxicity suggests that the liver does not produced metabolites of bromobenzene which are directly involved in pulmonary damage.

The effects of p-xylene and ethanol on the lung metabolism of benzo(a)pyrene were studied. p-Xylene was admin by ip injection at doses ranging from 0.1 to 1.0 g/kg (1:1 in soybean oil). Ethanol was admin po at 5 g/kg (40% w/v). Rats given p-xylene, ethanol, or p-xylene and ethanol were sacrificed 1 hr after treatment. Additional time points of 15 min, 30 min, 4 hr, and 24 hr after p-xylene (1 g/kg) were examined. 3-Hydroxy-benzo(a)pyrene (3-OH) formation was measured fluorometrically as aryl hydrocarbon hydroxylase activity in lung microsomes. p-Xylene (1 g/kg) inhibited the formation of 3-OH benzo(a)pyrene 40% at 15 min, 27% at 30 min, 43% at 1 hr, and 39% at 4 hr after treatment. Inhibition of aryl hydrocarbon hydroxylase activity was still present 24 hr after dosing (41%). Aryl hydrocarbon hydroxylase activity was inhibited 27% and 46% at 0.5 mg/kg and 1.0 mg/kg p-xylene (1 hr), respectively, while the lowest dose (0.1 mg/kg) did not change activity. Analysis of the major metabolites of benzo(a)pyrene by HPLC demonstrated that the formation of 3-OH and 4,5-diol benzo(a)pyrene were inhibited 32% and 50%, respectively, in lung microsomes prepared 24 hr after a single injection of p-xylene (1 g/kg). None of the other metabolites analyzed were changed by p-xylene. Ethanol had no effect on 3-OH benzo(a)pyrene formation during a 1-hr treatment. A combined dose of ethanol and p-xylene moderately inhibited 3-OH benzo(a)pyrene formation. These findings indicate that benzo(a)pyrene detoxication (i.e., 3-OH formation) in rat lung is selectively inhibited by p-xylene but not ethanol. Ethanol appears to modify the inhibitory effect of p-xylene.

For more Interactions (Complete) data for 4-XYLENE (6 total), please visit the HSDB record page.